molecular formula C21H20N6O3 B2521102 N-(3-甲基-1-(6-氧代-4-丙基-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-5-苯基异恶唑-3-甲酰胺 CAS No. 1210678-38-8

N-(3-甲基-1-(6-氧代-4-丙基-1,6-二氢嘧啶-2-基)-1H-吡唑-5-基)-5-苯基异恶唑-3-甲酰胺

货号: B2521102
CAS 编号: 1210678-38-8
分子量: 404.43
InChI 键: ABUJXCZOJMJZKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌和抗炎应用

  • 抗癌和抗-5-脂氧合酶剂:Rahmouni 等人 (2016) 的一项研究合成了一系列吡唑并嘧啶衍生物,证明了对癌细胞系 (HCT-116 和 MCF-7) 的细胞毒活性以及 5-脂氧合酶抑制,这对抗炎应用具有重要意义。这项研究突出了吡唑并嘧啶衍生物在癌症和炎症治疗中的潜力 (Rahmouni 等人,2016)

合成和化学表征

  • 简便的合成技术:Maruthikumar 和 Rao (2003) 报道了吡唑并嘧啶-7-酮的合成,展示了将各种芳基取代基引入吡唑并嘧啶支架的方法,这对于开发具有所需生物活性的化合物至关重要 (Maruthikumar 和 Rao,2003)
  • 新型异恶唑啉和异恶唑:Rahmouni 等人 (2014) 描述了通过 [3+2] 环加成合成 N-取代吡唑并嘧啶-4(5H)-酮衍生物的新型异恶唑啉和异恶唑,扩展了该支架的化学多样性,以便进一步进行药理学评估 (Rahmouni 等人,2014)

生物活性

  • 细胞毒性研究:Hassan 等人 (2014) 对新合成的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性进行了筛选,为寻找新型抗癌剂做出了贡献 (Hassan 等人,2014)
  • 吡唑并[3,4-d]嘧啶的合成方法:各种研究集中于开发吡唑并[3,4-d]嘧啶的合成方法,吡唑并[3,4-d]嘧啶是与初始化合物相关的核心结构,为这些杂环化合物的化学性质提供了宝贵的见解。这些方法对于生成用于生物筛选的化合物库至关重要,突出了该化合物在药物发现工作中的相关性。

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine, which is synthesized from 4-propyl-1,6-dihydropyrimidine-2,5-dione and 3-methyl-1H-pyrazole-5-carboxylic acid. The second intermediate is 5-phenylisoxazole-3-carboxylic acid, which is synthesized from phenylhydrazine and ethyl acetoacetate. The two intermediates are then coupled using a coupling agent to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide.", "Starting Materials": [ "4-propyl-1,6-dihydropyrimidine-2,5-dione", "3-methyl-1H-pyrazole-5-carboxylic acid", "phenylhydrazine", "ethyl acetoacetate", "coupling agent" ], "Reaction": [ "Synthesis of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine: 4-propyl-1,6-dihydropyrimidine-2,5-dione is reacted with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form the intermediate.", "Synthesis of 5-phenylisoxazole-3-carboxylic acid: Phenylhydrazine is reacted with ethyl acetoacetate to form the intermediate, which is then converted to 5-phenylisoxazole-3-carboxylic acid.", "Coupling of intermediates: The two intermediates are coupled using a coupling agent to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide." ] }

CAS 编号

1210678-38-8

分子式

C21H20N6O3

分子量

404.43

IUPAC 名称

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20N6O3/c1-3-7-15-11-19(28)24-21(22-15)27-18(10-13(2)25-27)23-20(29)16-12-17(30-26-16)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3,(H,23,29)(H,22,24,28)

InChI 键

ABUJXCZOJMJZKQ-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。